molecular formula C11H13NO3 B1452360 Methyl 4-acetamido-2-methylbenzoate CAS No. 91133-71-0

Methyl 4-acetamido-2-methylbenzoate

Cat. No. B1452360
CAS RN: 91133-71-0
M. Wt: 207.23 g/mol
InChI Key: SXVFWPMLEPDWEP-UHFFFAOYSA-N
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Description

Methyl 4-acetamido-2-methylbenzoate, also known as 4-Acetamido-2-methylbenzoic acid methyl ester, is an organic compound with a molecular formula of C9H11NO3. It is a white crystalline solid that is soluble in water and ethanol. It is a derivative of benzoic acid and is used as a building block in the synthesis of various pharmaceuticals and other compounds. It is also used as an intermediate in the production of pharmaceuticals and other compounds, including the synthesis of some anti-cancer drugs.

Scientific Research Applications

Environmental Science and Chemistry

Degradation of Pharmaceuticals in Water
Advanced oxidation processes (AOPs) have been utilized to degrade acetaminophen, a compound related to Methyl 4-acetamido-2-methylbenzoate, in aqueous media. Studies have identified various by-products and assessed their biotoxicity, emphasizing the environmental impact and the need for effective degradation pathways to mitigate ecosystem threats (Qutob et al., 2022).

Adsorption Techniques for Water Purification
Research on adsorption methods has highlighted the potential for removing pollutants like acetaminophen from water, demonstrating significant adsorption capabilities and efficiency in purifying water sources. The study indicates the importance of exploring and enhancing adsorption techniques for environmental protection (Igwegbe et al., 2021).

Pharmacology and Medicinal Chemistry

Antidepressant Mechanisms
Ketamine, an NMDA receptor antagonist with a structure related to that of Methyl 4-acetamido-2-methylbenzoate, has shown potential antidepressant effects. The study of AMPA receptor agonists suggests a promising future for novel antidepressants, highlighting the importance of understanding receptor modulation in treating depression (Yang et al., 2012).

Antimicrobial and Preservative Properties
Methylparaben, a derivative of para-hydroxybenzoic acid like Methyl 4-acetamido-2-methylbenzoate, has been extensively used as a preservative in pharmaceuticals and cosmetics. Its efficacy, toxicity, and regulatory aspects have been thoroughly reviewed, underscoring its role in product safety and stability (Soni et al., 2002).

Drug Delivery Systems
Nanocarrier systems have been investigated for improving the solubility and bioavailability of hydrophobic compounds like Thymoquinone, potentially applicable to compounds with similar challenges like Methyl 4-acetamido-2-methylbenzoate. These advancements in drug delivery aim to enhance therapeutic outcomes by overcoming biopharmaceutical limitations (Rathore et al., 2020).

properties

IUPAC Name

methyl 4-acetamido-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7-6-9(12-8(2)13)4-5-10(7)11(14)15-3/h4-6H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVFWPMLEPDWEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695151
Record name Methyl 4-acetamido-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-acetamido-2-methylbenzoate

CAS RN

91133-71-0
Record name Methyl 4-(acetylamino)-2-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91133-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-acetamido-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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